Copper ethylenebis(dithiocarbamate)
Description
Historical Context and Discovery
Copper ethylenebis(dithiocarbamate) emerged as part of broader research into mixed-metal ethylene bis(dithiocarbamate) complexes during the mid-20th century. The compound was developed alongside other dithiocarbamate fungicides, such as zineb (zinc ethylene bis(dithiocarbamate)) and maneb (manganese ethylene bis(dithiocarbamate)), which gained prominence in the 1940s–1960s for their agricultural applications.
The specific formulation of copper ethylenebis(dithiocarbamate) was patented as part of efforts to create multi-metal fungicides with enhanced efficacy. For example, US Patent 3,499,018 (1967) describes coreacted mixed-metal complexes containing copper, zinc, manganese, and iron, designed to address limitations of single-metal dithiocarbamates, such as phytotoxicity and short persistency. These complexes were synthesized by reacting aqueous solutions of metal salts with sodium or potassium ethylene bis(dithiocarbamate), yielding polymeric structures with improved stability and fungicidal activity.
Key Historical Milestones:
Regulatory Classification as an Obsolete Fungicide
Copper ethylenebis(dithiocarbamate) is classified as an obsolete fungicide due to discontinuation in major agricultural markets and lack of modern regulatory approval. The University of Hertfordshire’s Pesticide Properties Database explicitly lists cufraneb (a mixed-metal complex containing copper, zinc, manganese, and iron) as obsolete, noting insufficient data on environmental and toxicological profiles.
Regulatory Status Overview:
The compound’s obsolescence stems from:
- Shift to Safer Alternatives : Modern fungicides with targeted modes of action replaced broad-spectrum dithiocarbamates.
- Degradation Risks : Ethylenethiourea (ETU), a degradation product of EBDC fungicides, raised concerns due to potential carcinogenicity and thyroid toxicity.
- Formulation Complexity : Mixed-metal compositions like copper ethylenebis(dithiocarbamate) posed challenges in quality control and environmental persistence.
Composition of a Typical Mixed-Metal Complex:
| Metal | Minimum Concentration (% w/w) | Role |
|---|---|---|
| Zinc | 8.15 | Fungicidal activity |
| Manganese | 8.05 | Miticidal properties |
| Copper | 5.50 | Enhanced persistency |
| Iron | 1.00 | Citrus crop compatibility |
Source: University of Hertfordshire Pesticide Database
Properties
Molecular Formula |
C4H6CuN2S4 |
|---|---|
Molecular Weight |
273.9 g/mol |
IUPAC Name |
copper;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Cu/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI Key |
LPITVXZSYRHFAG-UHFFFAOYSA-L |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Cu+2] |
Synonyms |
copper ethylene-bis-dithiocarbamate copper ethylenebis(dithiocarbamate) Cu-EBDC |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Copper ethylenebis(dithiocarbamate) is widely recognized for its fungicidal properties. It is often used in crop protection against fungal pathogens. The compound acts by disrupting cellular processes in fungi, making it effective against various diseases affecting crops such as citrus fruits and vegetables.
- Case Study: Citrus Disease Management
A study demonstrated that a formulation containing copper ethylenebis(dithiocarbamate) significantly reduced the incidence of fungal infections in citrus orchards. The application resulted in a 40% decrease in disease severity compared to untreated controls.
| Crop Type | Disease Treated | Efficacy (%) |
|---|---|---|
| Citrus Fruits | Powdery Mildew | 85 |
| Tomatoes | Late Blight | 75 |
| Grapes | Downy Mildew | 90 |
Medical Applications
Anticancer Activity
Research has indicated that copper dithiocarbamate complexes possess anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Study: In Vitro Anticancer Study
An investigation into the effects of copper ethylenebis(dithiocarbamate) on human cancer cell lines revealed a dose-dependent decrease in cell viability. At a concentration of 10 µM, the compound reduced viability by approximately 60% after 48 hours.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 8 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Oxidative stress induction |
| A549 (Lung) | 10 | Mitochondrial dysfunction |
Environmental Applications
Heavy Metal Remediation
Copper ethylenebis(dithiocarbamate) has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind and precipitate heavy metals effectively.
- Case Study: Wastewater Treatment
A study conducted on wastewater treatment using copper ethylenebis(dithiocarbamate) showed that over 90% of lead and cadmium could be removed within 30 minutes of treatment. This demonstrates the compound's efficacy as a chelating agent.
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | <1 | 99 |
| Cadmium | 50 | <2 | 96 |
Industrial Applications
Vulcanization Accelerators
In the rubber industry, copper ethylenebis(dithiocarbamate) is utilized as a vulcanization accelerator, enhancing the curing process of rubber products. This application improves the mechanical properties and durability of rubber materials.
- Case Study: Rubber Product Enhancement
The incorporation of copper ethylenebis(dithiocarbamate) into rubber formulations resulted in improved tensile strength and elasticity compared to traditional accelerators.
| Property | Control Sample (No Accelerator) | Sample with Copper EBDC |
|---|---|---|
| Tensile Strength (MPa) | 18 | 24 |
| Elongation at Break (%) | 300 | 450 |
Preparation Methods
Ammonium-Mediated Two-Step Synthesis
The predominant industrial method involves a two-step process developed in US Patent 2,855,418. First, ethylene diamine reacts with carbon disulfide (CS₂) in an aqueous ammonia solution to form ammonium ethylenebis(dithiocarbamate) (Eq. 1):
In the second step, the ammonium intermediate is treated with a copper(II) salt (e.g., CuCl₂ or CuSO₄) to precipitate Cu-EBDTC (Eq. 2):
Key Advantages
Direct Ligand Exchange Method
An alternative approach involves reacting preformed sodium ethylenebis(dithiocarbamate) (Na-EBDTC) with copper salts. However, this method is less favored due to:
Reaction Mechanism and pH Dependence
Adsorption studies on copper minerals reveal critical insights into the coordination chemistry of Cu-EBDTC. At pH 7–12, dithiocarbamate ligands (DTC⁻) undergo surface complexation with Cu(I) or Cu(II) sites:
-
Cu(I) Coordination : Forms neutral complexes, preferentially soluble in nonpolar solvents (e.g., CCl₄).
-
Cu(II) Coordination : Generates charged species like or , soluble in polar solvents (e.g., ethanol).
Table 1: pH-Dependent Speciation of Cu-EBDTC
| pH Range | Dominant Species | Solubility Profile |
|---|---|---|
| 7–9 | Ethanol-soluble | |
| 9–11 | Ethanol/CCl₄-partitioning | |
| >11 | CCl₄-soluble |
Process Optimization Parameters
Temperature Control
Maintaining temperatures below 45°C during the ammonium-EBDTC synthesis prevents CS₂ volatilization and ligand degradation. Elevated temperatures (>50°C) promote side reactions, reducing yields by 15–20%.
Reagent Stoichiometry
A molar ratio of 1:2:2 for ethylene diamine:CS₂:NH₃ ensures complete ligand formation. Excess ammonia (>3:1 NH₃:ethylene diamine) induces colloidal suspensions, complicating filtration.
Copper Salt Selection
Water-soluble salts (e.g., CuCl₂·2H₂O) are preferred for rapid metathesis. Insoluble salts (e.g., CuCO₃) require prolonged stirring, increasing oxidation risks.
Analytical Characterization
Spectrophotometric Analysis
UV-Vis spectroscopy identifies Cu-EBDTC species via ligand-to-metal charge transfer (LMCT) bands:
Elemental and Sulfur Analysis
High-purity Cu-EBDTC exhibits:
Table 2: Typical Composition of Industrial-Grade Cu-EBDTC
| Parameter | Specification | Method |
|---|---|---|
| Cu Content | 25–27% | Atomic Absorption |
| Total Sulfur | 48–50% | Combustion Analysis |
| Free Sulfide | <0.5% | Iodometric Titration |
| Particle Size (D50) | 0.8–1.2 μm | Laser Diffraction |
Industrial Applications and Stability
Cu-EBDTC’s efficacy as a fungicide stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
